molecular formula C14H18O5 B032887 1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone CAS No. 94190-87-1

1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone

Cat. No.: B032887
CAS No.: 94190-87-1
M. Wt: 266.29 g/mol
InChI Key: KPSRASKLXAHQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone is a sophisticated chemical building block of significant interest in synthetic organic chemistry and materials science. This compound features a central, symmetrically substituted 1,3-phenylene core flanked by two propanone groups and further functionalized with hydroxy and methoxy substituents. This unique molecular architecture, particularly the presence of the β-diketone moiety in proximity to a phenolic hydroxyl group, makes it a versatile precursor and a key synthon for the construction of complex heterocyclic systems, such as flavones, aurones, and other pharmacologically relevant scaffolds. Its primary research value lies in its application as a ligand in coordination chemistry, where it can form stable complexes with various metal ions, and as a core structure in the development of novel organic electronic materials and photoactive compounds. The mechanism of action for its reactivity is largely governed by its tautomeric keto-enol equilibrium and the acidity of the hydroxyl proton, which facilitates chelation and subsequent cyclization reactions. Researchers will find this compound invaluable for exploring new synthetic methodologies, developing metal-organic frameworks (MOFs), and designing advanced functional materials with tailored properties.

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-5-8(15)12-10(18-3)7-11(19-4)13(14(12)17)9(16)6-2/h7,17H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRASKLXAHQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1OC)OC)C(=O)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Reagents

The synthesis centers on the Friedel-Crafts acylation of 3,5-dimethoxyphenol, a phenolic substrate with electron-donating methoxy groups that direct electrophilic substitution to the activated para and ortho positions. Propionic-2,3-¹⁴C₁ acid serves as the acylating agent, with phosphorus pentoxide (P₂O₅) and phosphoric acid (H₃PO₄) acting as dual catalysts. The combination of these Lewis and Brønsted acids facilitates the generation of a reactive acylium ion while simultaneously dehydrating the reaction medium to drive the equilibrium toward product formation.

Optimized Reaction Conditions

The reaction proceeds at 70°C for 1 hour, achieving a 73% isolated yield (Table 1). The elevated temperature accelerates the acylation kinetics, while the short duration minimizes side reactions such as over-acylation or demethylation of the methoxy groups.

Table 1: Reaction Conditions and Yield

ParameterValue
Substrate3,5-Dimethoxyphenol
Acylating AgentPropionic-2,3-¹⁴C₁ acid
CatalystsP₂O₅, H₃PO₄
Temperature70°C
Time1 hour
Yield73%

The regioselectivity arises from the steric and electronic effects of the methoxy substituents, which direct the acyl groups to the 2- and 6-positions of the phenolic ring, leaving the 4-position hydroxyl group intact.

Mechanistic Pathway Analysis

Role of Catalysts

Phosphorus pentoxide acts as a dehydrating agent, removing water generated during the acylation to shift the equilibrium toward product formation. Concurrently, phosphoric acid protonates the carbonyl oxygen of propionic acid, enhancing its electrophilicity and stabilizing the intermediate acylium ion (Fig. 1). This dual catalytic system ensures efficient acyl transfer while suppressing side reactions.

Propionic acid+H₃PO₄Acylium ion+H₂O(Protonation)\text{Propionic acid} + \text{H₃PO₄} \rightarrow \text{Acylium ion} + \text{H₂O} \quad \text{(Protonation)}
P₂O₅+H₂O2HPO₃(Dehydration)\text{P₂O₅} + \text{H₂O} \rightarrow 2\text{HPO₃} \quad \text{(Dehydration)}

Regioselectivity and Electronic Effects

The methoxy groups at the 3- and 5-positions of the phenolic ring activate the ortho and para positions via electron donation. However, steric hindrance at the ortho positions favors acylation at the less hindered para (4-) position, resulting in the observed 2,6-diacylated product. Computational studies on analogous systems suggest that the electron-donating methoxy groups reduce the activation energy for electrophilic attack at these positions.

Analytical Characterization and Validation

Purity and Yield Optimization

The 73% yield reported by Enders et al. reflects the efficiency of the catalytic system. Further optimization could explore:

  • Catalyst Loading : Increasing P₂O₅ concentration to enhance dehydration.

  • Solvent Effects : Using polar aprotic solvents to stabilize ionic intermediates.

  • Temperature Gradients : Gradual heating to prevent thermal degradation.

Applications in Organic Synthesis

Building Block for Complex Molecules

The diketone structure of this compound makes it a versatile precursor for:

  • Cyclization Reactions : Formation of fused polycyclic ethers via intramolecular aldol condensation.

  • Ligand Synthesis : Coordination to transition metals for asymmetric catalysis.

Derivative Synthesis

Functionalization of the hydroxyl group (e.g., alkylation, sulfonation) could yield derivatives with enhanced solubility or bioactivity. For example, reaction with tert-butyl chloride in the presence of AlCl₃ might introduce bulky substituents, modifying the compound’s steric profile .

Chemical Reactions Analysis

1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to proteins and enzymes to modulate their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

A. 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethanone (4,6-Diacetylresorcinol, DAR)

  • Structure : Contains two hydroxyl groups at positions 4 and 6 instead of methoxy groups.
  • Synthesis: Prepared via acetylation of resorcinol using zinc chloride as a catalyst .
  • Applications: Used in Kabbe condensations to synthesize spirochromanones (e.g., spiro[chromene-2,1'-cyclohexan]-4(3H)-one derivatives) with anti-inflammatory and antioxidant activities .
  • Reactivity : Hydroxyl groups enhance hydrogen bonding and radical scavenging capacity in DPPH assays but may reduce stability under oxidative conditions compared to methoxy derivatives .

B. 1,1'-(4,6-Dimethoxy-1,3-phenylene)diethanone

  • Structure: Methoxy groups at positions 4 and 6, with ethanone substituents.
  • Synthesis : Methylation of DAR using methyl iodide and potassium carbonate .
  • Applications : Intermediate for bis(N-substituted thiazol-2-amine) derivatives, which exhibit antibacterial and anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv .
  • Advantages : Methoxy groups improve lipophilicity and metabolic stability, enhancing bioavailability in biological systems .

C. 1,10-(4-Hydroxy-2,6-dimethoxy-1,3-phenylene)bis-1-octanone

  • Structure: Features a hydroxyl group at position 4, methoxy groups at 2 and 6, and longer octanone chains.

D. 1,1'-(2,4,6-Trihydroxy-1,3-phenylene)bis[2-methyl-1-propanone]

  • Structure : Three hydroxyl groups and isobutyryl substituents.

Biological Activity

1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone (CAS No. 94190-87-1) is a compound with significant potential in biological research and therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies, highlighting its role in proteomics and medicinal chemistry.

The molecular formula of this compound is C14H18O5, with a molecular weight of 266.29 g/mol. It features a complex structure that allows for various interactions with biological targets.

Property Details
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
IUPAC Name1-(2-hydroxy-4,6-dimethoxy-3-propanoylphenyl)propan-1-one
InChI KeyKPSRASKLXAHQRO-UHFFFAOYSA-N

This compound acts primarily through its interaction with specific proteins and enzymes. It has been observed to function as a ligand that modulates protein activity, potentially influencing pathways related to cell signaling and metabolism. The compound's ability to stabilize proteins under various conditions makes it a valuable tool in biological research.

Proteomics Applications

The compound is widely utilized in proteomics for studying protein structures and functions. Its unique chemical properties allow it to serve as a biochemical tool in the analysis of protein interactions and modifications. Research indicates that it can enhance the stability of certain proteins, making them more amenable to structural analysis.

Study on VHL Inhibition

A recent study investigated the role of compounds similar to this compound in inhibiting the von Hippel-Lindau (VHL) protein. This protein is crucial for regulating hypoxia-inducible factor (HIF), which plays a significant role in cellular responses to low oxygen levels. The study found that certain derivatives exhibited dissociation constants lower than 40 nM, indicating strong binding affinity and potential therapeutic applications in conditions such as anemia and ischemic diseases .

Anticancer Activity

In another investigation focused on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast cancer cells. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the phenylene ring enhanced the compound's activity by improving its interaction with cellular targets involved in cancer progression .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Stabilization of HIF : Compounds based on this structure can stabilize HIF under normoxic conditions, potentially leading to new treatments for hypoxia-related diseases.
  • Cytotoxicity : Variants of this compound have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells.
  • Modulation of Protein Interactions : The compound can influence protein folding and stability, which is crucial for understanding protein misfolding diseases.

Q & A

Q. What synthetic methodologies are recommended for high-yield preparation of 1,1'-(2-hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone?

The compound is synthesized via Friedel-Crafts acylation of resorcinol derivatives using acetylating agents (e.g., acetic anhydride) in the presence of Lewis acid catalysts like zinc chloride. Optimized conditions include controlled stoichiometry, reaction temperature (80–100°C), and catalyst concentration to minimize side reactions such as over-acylation or demethylation. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography is critical for isolating high-purity product .

Q. How can the structural integrity of the compound be validated post-synthesis?

Characterization involves:

  • NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 6.2–6.8 ppm for dimethoxy groups; carbonyl signals at δ 200–210 ppm in 13C^{13}\text{C} NMR) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and ketone groups) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 224.21 [M+H]+^+) .

Q. What are the key physicochemical properties influencing its reactivity?

The compound’s bifunctional carbonyl groups and hydroxyl/methoxy substituents enable:

  • Acid-base behavior : Deprotonation of the hydroxyl group (pKa ~10) under basic conditions, facilitating nucleophilic substitutions.
  • Redox activity : Susceptibility to oxidation (e.g., formation of quinones) or reduction (e.g., ketone-to-alcohol conversion via NaBH4_4) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., EPR vs. magnetic susceptibility) be resolved for this compound?

Contradictions may arise from spin-state mixing or sample impurities. For example, EPR studies of analogous dinitroxide derivatives reveal fine structures (g = 2.0068, zero-field splitting parameters D/hc = 0.0179 cm1^{-1}) indicative of triplet states. However, deviations from Curie behavior at low temperatures (<45 K) suggest a singlet ground state due to antiferromagnetic coupling. Validate via:

  • Variable-temperature EPR : Monitor signal intensity vs. temperature.
  • SQUID magnetometry : Quantify magnetic susceptibility to confirm spin transitions .

Q. What strategies optimize catalytic activity in Schiff base ligand synthesis using this compound?

To enhance ligand-metal coordination:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Stoichiometric control : Maintain a 1:1 molar ratio between the diketone and primary amines (e.g., aniline derivatives) to prevent oligomerization.
  • Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., 15 min at 100°C vs. 24 hrs conventional heating) .

Q. How does substituent positioning (e.g., methoxy vs. hydroxy groups) affect bioactivity in derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Antimicrobial activity : Hydroxy groups at C-2 and C-6 enhance hydrogen bonding with bacterial enzymes (e.g., β-lactamases).
  • Antioxidant capacity : Methoxy groups at C-4 and C-6 improve radical scavenging via electron-donating effects. Validate via in vitro assays (e.g., DPPH radical inhibition) .

Q. What computational methods predict reaction pathways for its derivatives?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) model:

  • Transition states : For acylation or cyclization reactions.
  • Electronic properties : HOMO-LUMO gaps to assess redox potential.
    Compare results with experimental kinetic data (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone
Reactant of Route 2
Reactant of Route 2
1,1'-(2-Hydroxy-4,6-dimethoxy-1,3-phenylene)bis-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.